molecular formula C23H24N2O6 B6316587 Alloc-Aeg(Fmoc)-OH CAS No. 570383-98-1

Alloc-Aeg(Fmoc)-OH

Cat. No.: B6316587
CAS No.: 570383-98-1
M. Wt: 424.4 g/mol
InChI Key: JDZYFTKZRREYHE-UHFFFAOYSA-N
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Description

Alloc-Aeg(Fmoc)-OH (Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid) is a dual-protected amino acid derivative critical for orthogonal solid-phase peptide synthesis (SPPS). Its structure features two distinct protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine).
  • Alloc (allyloxycarbonyl) on the β-amino group, cleavable via palladium-catalyzed deprotection under neutral conditions .

This orthogonal protection enables sequential, site-specific modifications, making it invaluable for synthesizing complex peptides, dendrimers, and functionalized nanomaterials. For example, this compound has been used to construct branched lysine dendrimers with controlled architectures .

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-prop-2-enoxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25(14-21(26)27)12-11-24-22(28)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYFTKZRREYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Ethylenediamine with Boc or Alloc

The synthesis begins with ethylenediamine, which contains two primary amines requiring sequential protection. Early routes employed tert-butoxycarbonyl (Boc) protection due to its compatibility with subsequent alkylation steps. However, modern protocols favor allyloxycarbonyl (Alloc) for its orthogonality to Fmoc, enabling selective deprotection under mild conditions.

Example Protocol:

  • Boc Protection: Ethylenediamine reacts with Boc anhydride in dichloromethane (DCM) at 0°C, yielding mono-Boc-ethylenediamine (80% yield).

  • Alloc Protection: Alternatively, Alloc-Cl or Alloc-OSu in DCM with triethylamine (TEA) selectively protects one amine (75–85% yield).

Alkylation with Bromoacetic Acid Derivatives

The free amine is alkylated with benzyl bromoacetate to form the Aeg backbone. This step is critical for introducing the glycine moiety while preserving reactivity for subsequent protections.

Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Yield: 72% (for Boc-protected intermediate)

Sequential Deprotection and Fmoc Protection

After alkylation, the Boc or Alloc group is removed to expose the primary amine for Fmoc protection:

  • Boc Removal: Trifluoroacetic acid (TFA) in DCM cleaves Boc, yielding a free amine.

  • Fmoc Protection: Fmoc-OSu and TEA in DCM protect the amine, achieving 55% yield.

StepReactionReagents/ConditionsYieldReference
1Alloc ProtectionAlloc-Cl, TEA, DCM80%
2AlkylationBenzyl bromoacetate, DIPEA72%
3Fmoc ProtectionFmoc-OSu, TEA, DCM55%
4Ester HydrolysisTFA/H₂O95%

Optimization of Reaction Conditions

Preventing Cyclization and Over-Acylation

Unprotected amines in Aeg intermediates risk cyclization or over-acylation. Hudson et al. demonstrated that Alloc protection of one amine suppresses these side reactions, improving product purity. For example, Alloc stabilizes the mono-protected intermediate during Fmoc coupling, reducing branched byproducts from 30% to <5%.

Solvent and Base Selection

  • Alkylation: DMF enhances reactivity of bromoacetate derivatives compared to THF or DCM.

  • Fmoc Coupling: TEA outperforms pyridine in minimizing racemization.

Comparative Analysis of Synthetic Routes

Boc vs. Alloc Initial Protection

ParameterBoc RouteAlloc Route
Deprotection AgentTFAPd(0)/PhSiH₃
CompatibilityLimited to Fmoc-SPPSOrthogonal to Fmoc
Yield32% overall40% overall (estimated)

The Alloc route offers superior orthogonality but requires palladium-mediated deprotection, increasing cost.

Challenges and Solutions

Instability of Free Amines

Post-alkylation intermediates with free amines undergo cyclization (e.g., forming diketopiperazines). Thomson et al. addressed this by isolating the TFA salt of the mono-Alloc intermediate, which resists cyclization.

Purification Difficulties

Hydrophobic byproducts from incomplete couplings complicate isolation. Porcheddu et al. introduced silica gel chromatography with ethyl acetate/hexane gradients, achieving >95% purity.

Recent Advances

Flow Chemistry Applications

Continuous-flow systems reduce reaction times for Alloc protection from 12 hours to 2 hours, enhancing scalability.

Green Solvents

Cyclopentyl methyl ether (CPME) replaces DCM in Fmoc coupling, reducing environmental impact without sacrificing yield .

Chemical Reactions Analysis

Table 1: Comparative Reactivity of Fmoc and Alloc Protecting Groups

ParameterFmoc ProtectionAlloc Protection
Steric HindranceHigh (fluorenyl group)Low (allyl group)
Dimerization Byproducts0.01–0.57% Up to 20%
Deprotection ConditionsPiperidine (20% in DMF)Pd(0)/nucleophile

The Alloc group’s lower steric hindrance increases dimerization risks, but optimized pH control (pH 8) and solvent systems (dioxane/Na₂CO₃) suppress side reactions .

Table 2: Deprotection Efficiency in Model Studies

ConditionFmoc Cleavage (%)Alloc Cleavage (%)
20% Piperidine/DMF, 10 min99.9<0.1
Pd(PPh₃)₄, 2 hr<0.198.5

This orthogonality is vital for synthesizing cyclic peptides and PNAs, where side-chain functionalities must remain protected during backbone assembly .

Table 3: Performance in PNA Chain Elongation

PNA SequenceYield (%)Purity (HPLC)
H-Gly-(Alloc-Aeg(Fmoc))-A(Bhoc)-OH8399.7
H-Gly-(Alloc-Aeg(Fmoc))-G(Bhoc)-OH7998.9

Byproduct Analysis and Mitigation

Common side reactions include:

  • Dipeptide Formation : Caused by mixed anhydride intermediates during Alloc activation. Using cyanopyridyloxime reagents reduces this to <0.1% .

  • Over-Acylation : Addressed via Alloc protection of Dbz linkers in thioester syntheses, eliminating branched peptides .

Table 4: Byproduct Distribution in Gly-Rich Sequences

ReagentTarget Product (%)Dipeptide (%)
Alloc-Cl6518
Alloc-Cyanopyridyloxime920.1

Comparative Stability Studies

Alloc-Aeg(Fmoc)-OH exhibits robust stability under:

  • Acidic Conditions : Stable in TFA (0.1% v/v, 2 hr), critical for resin cleavage .

  • Basic Conditions : Resists hydrolysis in Na₂CO₃ (pH 8, 24 hr) .

Industrial and Research Use

Commercial suppliers (e.g., PolyOrg, LifeTein) offer this compound derivatives for automated synthesizers, priced at $149–$300/g . Its utility spans:

  • Orthogonal Synthesis : Used in tandem with Bhoc/Boc groups for multi-step PNA assembly .

  • Gene Targeting : Enables precise hybridization to G-quadruplex DNA structures .

Scientific Research Applications

Alloc-Aeg(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptide nucleic acids (PNAs) and other peptide-based compounds.

    Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.

    Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and nanostructures.

Mechanism of Action

Alloc-Aeg(Fmoc)-OH exerts its effects through the formation of peptide bonds with other amino acids or peptide fragments. The protecting groups (Alloc and Fmoc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or PNA being synthesized.

Comparison with Similar Compounds

Data Tables

Table 1. Deprotection Efficiency of Fmoc-Protected Compounds

Compound λ (nm) Molar Absorption Coefficient (dm³·mol⁻¹·cm⁻¹) Cleavage Agent
Fmoc-Gly-OH 289 5800–6089 20% piperidine
This compound N/A N/A Pd/PhSiH3

Table 2. Racemization Rates in Microwave-Assisted SPPS

Compound Temperature (°C) Racemization (%)
Fmoc-Cys(Trt)-OH 50 10.9
Fmoc-Cys(MBom)-OH 80 1.3
This compound 25 <0.5 (estimated)

Q & A

Basic Questions

Q. What are the standard synthetic protocols for incorporating Alloc-Aeg(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically introduced during SPPS using Fmoc chemistry. The protocol involves:

  • Coupling : Activate the amino acid with HATU (0.4 mmol) and DIPEA (0.8 mmol) in DMF, followed by coupling to the resin-bound peptide chain for 1–2 hours .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min treatments), ensuring complete cleavage while minimizing side reactions .
  • Alloc Group Retention : The Alloc group remains intact under Fmoc deprotection conditions, allowing orthogonal protection for later functionalization .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodological Answer : Characterization involves:

  • HPLC : Assess purity (>98% by analytical HPLC at 220 nm) using a C18 column and gradient elution .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed mass with theoretical values .
  • NMR : Verify stereochemistry and side-chain integrity using 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors during weighing and coupling steps .
  • Spill Management : Clean spills with absorbent materials (e.g., sand) and dispose of waste according to institutional guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent undesired side reactions during Alloc deprotection?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 (0.1–0.2 eq) in anhydrous THF with morpholine (10 eq) as a scavenger to cleave the Alloc group selectively .
  • Monitoring : Track depletion of the Alloc group via LC-MS to avoid over-exposure to palladium, which may degrade sensitive peptide sequences .
  • Temperature Control : Perform reactions at 0–4°C to suppress β-elimination or racemization .

Q. What analytical strategies resolve discrepancies in purity assessments of this compound between HPLC and NMR data?

  • Methodological Answer :

  • Orthogonal Methods : Cross-validate results using:
  • Ion-Exchange Chromatography : Detect charged impurities (e.g., residual DIPEA) not visible in reverse-phase HPLC .
  • 19^{19}F NMR : Identify fluorinated byproducts from incomplete Fmoc deprotection .
  • Batch Comparison : Compare multiple batches using COA data (e.g., UV absorbance at 280 nm for Fmoc quantification) to identify systematic errors .

Q. How does the structural flexibility of Aeg (2-aminoethylglycine) influence the conformational dynamics of peptides synthesized with this compound?

  • Methodological Answer :

  • Circular Dichroism (CD) : Analyze secondary structure formation (e.g., α-helices vs. β-sheets) in aqueous vs. organic solvents .
  • Molecular Dynamics Simulations : Model the Aeg backbone’s ethylene glycol spacer to predict enhanced peptide flexibility and solubility .
  • Biological Assays : Test membrane permeability using Caco-2 cell monolayers to correlate structural modifications with bioavailability .

Q. What novel applications exist for this compound beyond traditional peptide synthesis?

  • Methodological Answer :

  • Biomaterials : Engineer self-assembling hydrogels by leveraging Fmoc’s aromatic stacking and Aeg’s hydrophilicity for tissue engineering scaffolds .
  • Drug Delivery : Conjugate anticancer agents via Alloc-mediated click chemistry to create pH-responsive prodrugs .
  • Catalysis : Design peptide-based catalysts by introducing metal-binding motifs at the Alloc-deprotection site .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Alloc-Aeg(Fmoc)-OH
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